molecular formula C13H16O2 B3380329 4-(Tert-butyl)cinnamic acid CAS No. 190125-60-1

4-(Tert-butyl)cinnamic acid

Cat. No. B3380329
M. Wt: 204.26 g/mol
InChI Key: QFSPZKLJQZSLQU-RMKNXTFCSA-N
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Description

4-(Tert-butyl)cinnamic acid is a chemical compound with the molecular formula C13H16O2 . It is a white solid and is also known by various synonyms such as 3- [4- (TERT-BUTYL)PHENYL]ACRYLIC ACID .


Synthesis Analysis

The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of 4-tert-Butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine . This reaction is carried out under heating or reflux conditions .


Molecular Structure Analysis

The molecular structure of 4-(Tert-butyl)cinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these groups allows for various chemical reactions and modifications .


Chemical Reactions Analysis

Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been found to exhibit high reactivity towards active oxygen species . This reactivity is attributed to the conjugated system in the molecule, which includes the aromatic ring, vinylene, and carboxylic groups .


Physical And Chemical Properties Analysis

4-(Tert-butyl)cinnamic acid has a melting point of 198-200°C . It is soluble in chloroform and dichloromethane . The compound should be stored in a sealed container at room temperature .

Scientific Research Applications

1. Enzyme Inhibition

  • 4-(Tert-butyl)cinnamic acid derivatives have been utilized in the synthesis of inhibitors for the hematopoietic protein tyrosine phosphatase (HePTP), with significant inhibitory activity reported (Cao et al., 1995).

2. Chemical Reactivity Studies

  • Studies on the reaction of organolithium reagents with cinnamic acids, including 4-(Tert-butyl)cinnamic acid, have been conducted, revealing insights into the nature of addition products and their dependence on substituents (Aurell et al., 1999).

3. Cerebral Ischemia Research

  • 4-Hydroxy-3,5-di-tertbutyl cinnamic acid has been studied for its effects on mitochondrial function in experimental cerebral ischemia in rabbits, showing potential cerebroprotective properties (Pozdnyakov et al., 2022).

4. Synthesis of Pharmaceutical Compounds

  • The compound has been used in the asymmetric synthesis of the taxol and taxotère C-13 side chains, highlighting its role in the development of anticancer agents (Bunnage et al., 1994).

5. Antioxidant Activity

  • A study predicted and confirmed the high antioxidant activity of 4-hydroxy-3,5-di-tert-butylcinnamic acid, which may be relevant for creating new drugs (Agadzhanyan et al., 2010).

6. Anticancer Research

  • Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been reviewed for their anticancer potentials, highlighting their importance in medicinal research (De et al., 2011).

Safety And Hazards

While specific safety and hazard information for 4-(Tert-butyl)cinnamic acid is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Research on cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, is ongoing. These compounds are being explored for their potential in the development of biobased plastics to reduce global warming . Additionally, some cinnamic acid derivatives have shown promising therapeutic properties, suggesting potential future applications in medicine .

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPZKLJQZSLQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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